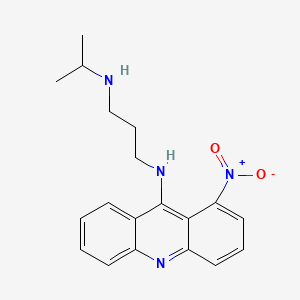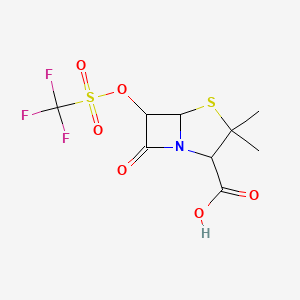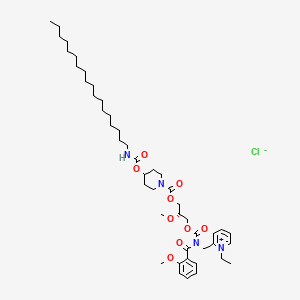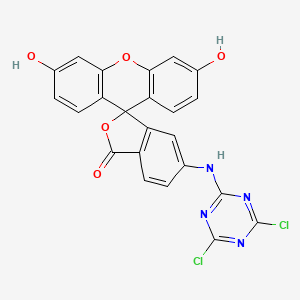
1-NITRO-9-(3-ISOPROPYLAMINOPROPYLAMINO)ACRIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine typically involves multi-step organic reactions. A common synthetic route may include the nitration of acridine to introduce the nitro group, followed by the alkylation of the acridine derivative with 1,3-propanediamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The acridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of various oxidized acridine derivatives.
科学研究应用
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or fluorescent markers.
作用机制
The mechanism of action of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine involves its interaction with molecular targets such as DNA or proteins. The nitro group and acridine ring can intercalate with DNA, disrupting its structure and function. This can lead to various biological effects, including inhibition of cell proliferation or induction of cell death.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a nitro group and an acridine ring makes it a versatile compound for various applications.
属性
CAS 编号 |
64670-74-2 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-(1-nitroacridin-9-yl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)20-11-6-12-21-19-14-7-3-4-8-15(14)22-16-9-5-10-17(18(16)19)23(24)25/h3-5,7-10,13,20H,6,11-12H2,1-2H3,(H,21,22) |
InChI 键 |
QXNCBKQFKXJKGD-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
同义词 |
1-nitro-9-(3-isopropylaminopropylamino)acridine C 846 C-846 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















